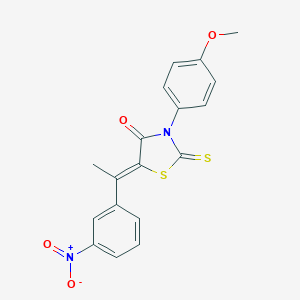
5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
The compound has shown potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Studies have shown that the compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it has been found to have a potent inhibitory effect on several enzymes, including tyrosinase, α-amylase, and acetylcholinesterase, making it a potential candidate for the development of drugs for the treatment of Alzheimer's disease, diabetes, and skin disorders.
Wirkmechanismus
The mechanism of action of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound exerts its biological activities through the inhibition of various enzymes, including tyrosinase, α-amylase, and acetylcholinesterase. Additionally, it has been found to possess significant antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it has been found to have a potent inhibitory effect on several enzymes, including tyrosinase, α-amylase, and acetylcholinesterase. These activities suggest that the compound may have potential applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and skin disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is its potent inhibitory effect on several enzymes. This makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. One of the potential areas of research is the development of new drugs for the treatment of Alzheimer's disease, diabetes, and skin disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of medicine. Finally, research is needed to improve the solubility of the compound in water, which may increase its bioavailability and expand its potential applications.
Synthesemethoden
The synthesis of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods, including the reaction of 3-nitrobenzaldehyde, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of glacial acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization.
Eigenschaften
Produktname |
5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C18H14N2O4S2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(5Z)-3-(4-methoxyphenyl)-5-[1-(3-nitrophenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O4S2/c1-11(12-4-3-5-14(10-12)20(22)23)16-17(21)19(18(25)26-16)13-6-8-15(24-2)9-7-13/h3-10H,1-2H3/b16-11- |
InChI-Schlüssel |
JWARURZKFDQGKI-WJDWOHSUSA-N |
Isomerische SMILES |
C/C(=C/1\C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC)/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC(=C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)




![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)
